
2-(4-甲基苯基)-2-氧代乙基 2-丙基-4-喹啉羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylphenyl)-2-oxoethyl 2-propyl-4-quinolinecarboxylate is an organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
科学研究应用
2-(4-Methylphenyl)-2-oxoethyl 2-propyl-4-quinolinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 2-propyl-4-quinolinecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, which can be synthesized through the Skraup synthesis, involving the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Next, the 2-propyl group is introduced via alkylation reactions, often using propyl halides under basic conditions. The 2-oxoethyl group can be added through an esterification reaction, where the quinoline carboxylic acid is reacted with 2-oxoethyl chloride in the presence of a base like pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production times. Catalysts and automated systems may also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(4-Methylphenyl)-2-oxoethyl 2-propyl-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 2-propyl-4-quinolinecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
2-Propyl-4-quinolinecarboxylate: Lacks the 4-methylphenyl and 2-oxoethyl groups, resulting in different chemical properties and biological activities.
4-Methylphenyl-2-oxoethyl quinolinecarboxylate:
Uniqueness
2-(4-Methylphenyl)-2-oxoethyl 2-propyl-4-quinolinecarboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
This compound’s unique structure and properties make it a valuable subject of study in various fields, from synthetic chemistry to drug development.
属性
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 2-propylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-3-6-17-13-19(18-7-4-5-8-20(18)23-17)22(25)26-14-21(24)16-11-9-15(2)10-12-16/h4-5,7-13H,3,6,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACMDXHRKUQHIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)C3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
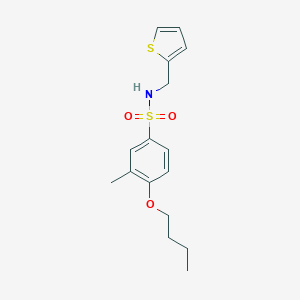
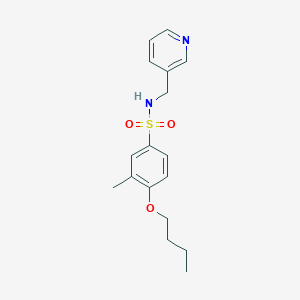
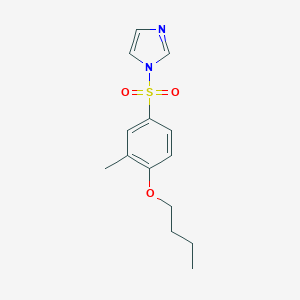
![1-[(4-Butoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpyrazole](/img/structure/B497668.png)
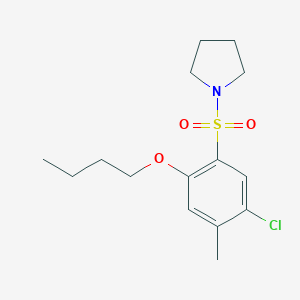
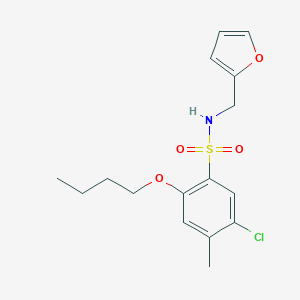
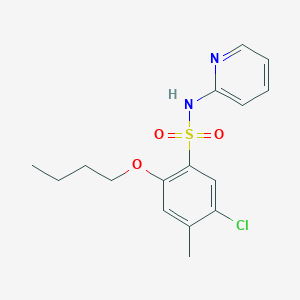

![butyl 4-chloro-5-methyl-2-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B497676.png)
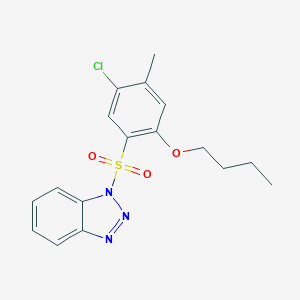
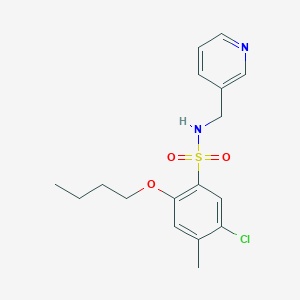
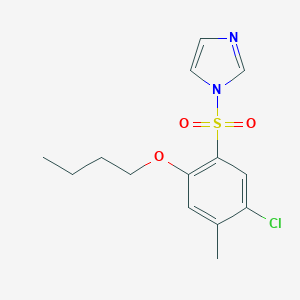
![1-[(4-chloro-3-propoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B497685.png)
![1-[(4-chloro-3-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497686.png)
